(5Z)-3-benzyl-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

COX-2 inhibition LOX inhibition anti-inflammatory

Researchers screening 5-arylidene-imidazolones often encounter N3-unsubstituted or N3-aryl analogs with established activity profiles, limiting novelty. This N3-benzyl variant occupies unexplored steric/electronic space outside exemplified patent scope (cf. Sanofi-Aventis US 8,314,121 B2), offering freedom-to-operate advantages for kinase (CDC7, DYRK1A, CLK1), COX-2/LOX, and efflux pump inhibitor programs. • (Z)-4-chlorobenzylidene geometry preserved for target recognition; N3-benzyl enables access to hydrophobic back pockets inaccessible to rigid N3-aryl substituents. • Modular Erlenmeyer-Plöchl synthesis (2-3 steps, 55-80% yield) supports rapid analog generation across all three diversity vectors. • Available via custom synthesis; recommended procurement: 50-100 mg for initial kinase panel screening and dose-response confirmation.

Molecular Formula C23H17ClN2O
Molecular Weight 372.8 g/mol
Cat. No. B12172554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-3-benzyl-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
Molecular FormulaC23H17ClN2O
Molecular Weight372.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=NC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4
InChIInChI=1S/C23H17ClN2O/c24-20-13-11-17(12-14-20)15-21-23(27)26(16-18-7-3-1-4-8-18)22(25-21)19-9-5-2-6-10-19/h1-15H,16H2/b21-15-
InChIKeyNUURBWCTQVPYCL-QNGOZBTKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z)-3-Benzyl-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one – Overview & Procurement


(5Z)-3-Benzyl-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one (molecular formula C23H17ClN2O) is a tetra-substituted imidazol-4-one derivative belonging to the 5-arylidene-imidazolone chemotype, a scaffold recognized for its privileged status in medicinal chemistry across anti-inflammatory, anticancer, and antimicrobial programs . The compound features a (Z)-configured 4-chlorobenzylidene moiety at position 5, a phenyl ring at position 2, and a benzyl group at position 3 of the dihydroimidazol-4-one core. This specific 3-benzyl substitution pattern distinguishes it from the more extensively studied 1,2-diaryl imidazolone series (Lamie et al., 2017, 2018) and from the N3-unsubstituted or N3-aminoaryl analogs employed in efflux pump inhibitor research . The compound is primarily available through custom synthesis and specialty chemical suppliers, targeting academic and industrial medicinal chemistry laboratories engaged in kinase inhibitor discovery, anti-inflammatory lead optimization, or antimicrobial adjuvant programs .

Privileged 5-arylidene-imidazolone scaffold for kinase and anti-inflammatory research
Distinct N3-benzyl pattern differentiates from N1-aryl and N3-unsubstituted series
Custom synthesis availability supports early lead optimization and library design

Pharmacophoric Differentiation of (5Z)-3-Benzyl-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one


Benzylidene-imidazol-4-ones are not a uniform commodity class; substitution at N3 dramatically modulates biological target engagement. In the 1,2-diaryl series reported by Lamie et al. (2017), swapping the N1-aryl group altered COX-2 selectivity indices from 8.69 to 10.87 among otherwise identical scaffolds . In the 5-arylideneimidazolone efflux pump inhibitor series (Kaczor et al., 2019), the presence or absence of an amine-bearing substituent at position 3 determined whether compounds functioned as antibiotic adjuvants capable of reducing oxacillin MIC by 4- to 32-fold in methicillin-resistant Staphylococcus aureus . The target compound's N3-benzyl group occupies a distinct steric and electronic space compared to the N3-(4-chlorophenyl) swapped analog (C22H15ClN2O) or the N3-unsubstituted derivative (C16H11ClN2O), predicting differential binding to kinase ATP pockets, COX enzyme active sites, or bacterial efflux pump recognition domains. Generic selection of any benzylidene-imidazolone without verifying the exact N3 substitution pattern therefore risks procurement of a compound with uncharacterized or suboptimal activity in the intended assay system .

! N3-benzyl vs. N3-aryl substitution may shift kinase pocket access and COX-2/LOX selectivity profiles
! Absence of N3 amine or piperazine group limits direct translation of efflux pump inhibitor data from Kaczor series
! N3-(4-chlorophenyl) analog carries N-dearylation metabolic liability absent in the target benzyl variant

(5Z)-3-Benzyl-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one vs. Closest Analogs


COX-2/LOX Dual Inhibitory Potential from Imidazolone SAR

The target compound's 5-(4-chlorobenzylidene) moiety directly mirrors the privileged substitution identified in the Lamie et al. (2018) 1,2-diaryl-imidazolone series, where the 4-chlorobenzoxazole derivative 4c achieved dual COX-2/LOX inhibitory activity. Across the 4a–4l series, COX-2 IC50 values ranged from 0.25 to 1.7 µM (vs. indomethacin IC50 = 9.47 µM and celecoxib IC50 = 0.071 µM), while LOX IC50 values spanned 0.02–74.03 µM (vs. zileuton IC50 = 0.83 µM) . Critically, the 4-chlorobenzylidene pharmacophore in the target compound is structurally analogous to the 4-chlorobenzoxazole-bearing compound 4c, which was the most active dual inhibitor in that series. The N3-benzyl group of the target compound replaces the N1-aryl substituents of the Lamie series, offering a distinct vector for modulating COX-2 vs. LOX selectivity that is absent in the N1-aryl-congeners. No published COX-2 or LOX IC50 data exist specifically for the target compound; this class-level SAR inference provides the strongest available guidance for prioritizing this scaffold in anti-inflammatory screening cascades .

COX-2/LOX Activity
Class-level inference
4-Chlorobenzylidene aligns with Lamie series 4c dual inhibitor; no direct IC50 data
Supports anti-inflammatory screening prioritization
Class-level SAR projection; direct enzyme data required
COX-2 inhibition LOX inhibition anti-inflammatory imidazolone SAR

Physicochemical Divergence: N3-Benzyl vs. N3-(4-Chlorophenyl)

The target compound (C23H17ClN2O, MW = 372.85 g/mol) and its closest commercially listed swapped analog, 5-benzylidene-3-(4-chlorophenyl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one (C22H15ClN2O, MW = 358.82 g/mol), differ by one methylene unit in the N3 substituent (benzyl vs. 4-chlorophenyl) . This substitution swap produces a calculated logP (clogP) difference of approximately +0.5 to +0.8 units favoring the target compound's N3-benzyl over the N3-(4-chlorophenyl) analog, driven by the additional methylene spacer reducing direct aryl-aryl conjugation and increasing rotational freedom . This lipophilicity increment positions the target compound closer to the empirically optimal clogP range (2–5) for orally bioavailable kinase inhibitors, while the N3-phenyl directly attached analog carries a higher risk of metabolic N-dearylation—a clearance pathway documented for N-aryl imidazolones in human liver microsome stability assays . Furthermore, the N3-benzyl group introduces a flexible methylene hinge absent in N3-aryl analogs, which molecular modeling studies on related imidazolone kinase inhibitors suggest can enable deeper penetration into hydrophobic kinase back pockets (e.g., CDC7, DYRK1A) that are sterically inaccessible to rigid N3-aryl substituents. No direct experimental logP or metabolic stability data are available for either compound; values are computational predictions consistent with class-level trends.

Lipophilicity vs. N3-(4-Cl-Ph)
Cross-study comparable
Predicted clogP +0.5 to +0.8 vs. N3-aryl analog; N-dearylation pathway absent
May improve permeability and metabolic profile for intracellular targets
Computational estimate; experimental logP and microsomal stability advised
lipophilicity drug-likeness physicochemical properties structural analog comparison

CDC7 Kinase Inhibitor Scaffold: Sanofi-Aventis Patent Validation

The imidazol-4-one core bearing a 5-benzylidene substituent is explicitly claimed as a protein kinase inhibitor scaffold in the Sanofi-Aventis patent family (US 8,314,121 B2; WO2009050352A2), with demonstrated CDC7 inhibitory activity . The patent describes imidazolone derivatives of formula (I) where the 5-arylidene moiety is a critical pharmacophoric element for kinase ATP-pocket occupancy. Notably, a related review article explicitly identifies 'imidazolone-based inhibitor (Sanofi-Aventis)' as one of five structurally characterized CDC7 inhibitor chemotypes alongside clinical candidates from Roche, Novartis, and Pfizer . The target compound's 5-(4-chlorobenzylidene) group provides a halogen bond-donating 4-chloro substituent capable of engaging the conserved hinge-region backbone carbonyl of kinase domains—a validated interaction motif in type I and type II kinase inhibitors. While no direct CDC7 IC50 data exist for the exact target compound, the patent exemplifies imidazolones with IC50 values < 1 µM against CDC7, and the scaffold is recognized as a validated kinase inhibitor template. The N3-benzyl group distinguishes the target compound from the patent-exemplified N3-substituted variants, offering a novel vector for intellectual property generation and selectivity optimization against the kinome .

Kinase Scaffold Validation
Class-level inference
Imidazolone core claimed in Sanofi patent as CDC7 inhibitor; N3-benzyl unexplored
Supports kinase panel screening fit for CDC7/DYRK1A
No direct kinase IC50; scaffold recognition only
CDC7 kinase protein kinase inhibitor imidazolone patent anticancer scaffold

Bacterial Efflux Pump Inhibition Potential

The 5-(4-chlorobenzylidene) moiety is a critical pharmacophore for bacterial efflux pump inhibition within the 5-arylideneimidazolone class. In the Kaczor et al. (2019) series, (Z)-5-(4-chlorobenzylidene)-2-(4-methylpiperazin-1-yl)-3H-imidazol-4(5H)-one (compound 6) and its N3-amine-substituted derivatives (compounds 7–17) were evaluated as antibiotic adjuvants targeting the AcrAB-TolC efflux pump in Enterobacter aerogenes (EA289) . The most active derivatives reduced oxacillin MIC by 4- to 32-fold in highly resistant MRSA HEMSA 5 strain. Crystallographic studies (Żesławska et al., 2017) confirmed that the (Z)-5-(4-chlorobenzylidene) geometry is essential for efflux pump recognition, with the 4-chloro substituent engaging in C-H...Cl intermolecular interactions that stabilize the bioactive conformation . The target compound shares this identical (Z)-5-(4-chlorobenzylidene) pharmacophore but differs critically at position 2 (phenyl vs. piperazinyl) and position 3 (benzyl vs. H or aminoalkyl). While the piperazine-bearing analogs are optimized for Gram-negative efflux pump inhibition, the more lipophilic 2-phenyl-3-benzyl substitution pattern of the target compound may favor penetration into Gram-positive bacterial membranes or mammalian P-glycoprotein (ABCB1) binding sites—a distinct application space supported by recent studies identifying 5-arylideneimidazolones as ABCB1 modulators capable of overcoming cancer multidrug resistance .

Efflux Pump Potential
Class-level inference
4-Cl-benzylidene validated for AcrAB-TolC recognition; N3-benzyl shifts lipophilicity
May support MDR reversal screening in Gram-positive/ABCB1 models
Focus on mammalian P-gp or Gram-positive assays; verify experimentally
efflux pump inhibitor AcrAB-TolC antibiotic adjuvant multidrug resistance MDR reversal

Synthetic Accessibility: Erlenmeyer-Plöchl vs. Piperazine Routes

The target compound is synthetically accessible via the well-established Erlenmeyer-Plöchl azlactone condensation route, a two-step sequence involving: (1) condensation of 4-chlorobenzaldehyde with N-benzoylglycine (hippuric acid) to form the corresponding 4-(4-chlorobenzylidene)-2-phenyloxazol-5(4H)-one (azlactone), followed by (2) ring-opening with benzylamine and subsequent cyclodehydration to yield the target imidazol-4-one . This route consistently delivers yields of 55–80% across the 4-benzylidene-2-phenyl-5-imidazolone series (Arief, 1998), uses commodity reagents, and requires no transition-metal catalysis or protecting group manipulations . In contrast, the piperazinyl-substituted efflux pump inhibitor analogs (Kaczor series) require multi-step syntheses involving Dimroth rearrangement-prone intermediates, halogenated alkylamine coupling, and chromatographic purification of regioisomeric mixtures, significantly increasing cost-per-gram and reducing batch-to-batch reproducibility for procurement . For a medicinal chemistry program requiring 100 mg to 10 g quantities of an imidazolone scaffold with a validated 4-chlorobenzylidene pharmacophore, the target compound's synthetic simplicity offers a tangible procurement advantage in lead time (estimated 2–3 weeks for custom synthesis vs. 4–6 weeks for piperazine-functionalized analogs) and cost (estimated 30–50% lower per gram based on step-count and reagent complexity).

Synthetic Route
Cross-study comparable
Erlenmeyer-Plöchl route: 2-3 steps, 55-80% yield vs. 5-7 steps for piperazinyl analogs
Enables faster procurement and lower cost for lead optimization
Estimated 2-3 week lead time; no chromatography required
Erlenmeyer-Plöchl synthesis azlactone imidazolone synthesis scalability custom synthesis

CYP450 Metabolic Liability: N3-Benzyl vs. N3-Aryl Imidazolones

N-Aryl imidazolones are recognized as time-dependent inhibitors (TDI) of CYP3A4, a major human drug-metabolizing enzyme. BindingDB data for structurally related N-aryl imidazolone chemotypes show CYP3A4 IC50 values ranging from 90 nM to 5.5 µM in human liver microsome TDI assays, indicating a significant drug-drug interaction (DDI) liability for N3-aryl-substituted congeners . The target compound's N3-benzyl substitution eliminates the direct N-aryl linkage, replacing it with an N-methylene-phenyl (benzyl) arrangement. This structural modification is predicted to reduce mechanism-based CYP3A4 inactivation by: (1) preventing formation of the nitroso/metabolite-intermediate complex implicated in N-aryl TDI, and (2) altering the orientation of the lipophilic N-substituent within the CYP3A4 active site. This differentiation is critical because CYP3A4 TDI liability is a common cause of late-stage preclinical attrition for kinase inhibitor programs; compounds with IC50 < 1 µM in the TDI assay typically require extensive DDI risk assessment before IND filing. While no direct CYP3A4 TDI data exist for the target compound, the N-benzyl modification represents a rational structural strategy to mitigate this class-level liability . This inference is supported by the general observation that N-benzyl substituents undergo oxidative debenzylation (a reversible CYP-mediated pathway) rather than the nitroso complex formation characteristic of N-aryl TDI .

CYP3A4 TDI Risk
Class-level inference
N3-benzyl avoids N-aryl TDI liability; predicted lower CYP3A4 inactivation vs. N3-aryl imidazolones
May reduce DDI risk during lead optimization
No direct TDI data; computational prediction
CYP3A4 inhibition drug metabolism CYP450 liability lead optimization ADME

Application Scenarios for (5Z)-3-Benzyl-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one


Kinase Inhibitor Lead Discovery: CDC7 and DYRK1A/CLK1 Programs

For medicinal chemistry teams pursuing CDC7 (cell division cycle 7) or DYRK1A/CLK1 kinase inhibitor programs, the target compound offers a validated imidazolone scaffold with an unexplored N3-benzyl substitution vector. The Sanofi-Aventis patent family (US 8,314,121 B2; WO2009050352A2) establishes the imidazol-4-one core as a bona fide kinase inhibitor template, while the target compound's unique N3-benzyl group lies outside the exemplified substitution space of this and related patents, providing potential freedom-to-operate advantages . The 4-chlorobenzylidene moiety at position 5 can engage the kinase hinge region through halogen bonding, while the flexible N3-benzyl group may access hydrophobic back pockets in kinases such as CDC7 that are not reachable with rigid N3-aryl substituents. Procurement of this compound for initial kinase panel screening (50–100 kinases) is recommended as a first step, with prioritization against CDC7, DYRK1A, CLK1, and CLK4 based on patent-derived target hypotheses.

Anti-Inflammatory Drug Discovery: Dual COX-2/LOX Inhibitor Screening

The 4-chlorobenzylidene pharmacophore shared between the target compound and the most active dual COX-2/LOX inhibitor (compound 4c) in the Lamie et al. (2018) series strongly supports prioritizing this compound for COX-2 and LOX enzyme inhibition screening . Unlike the extensively studied 1,2-diaryl imidazolone series (COX-2 SI = 3.67–10.87), the target compound's N3-benzyl group has not been evaluated for COX isoform selectivity, representing an opportunity to discover novel selectivity profiles. Recommended screening cascade: (1) in vitro COX-1/COX-2 fluorescence polarization assay at 10 µM single-point concentration; (2) IC50 determination for hits with >50% COX-2 inhibition; (3) 5-LOX and 15-LOX counter-screening; (4) selectivity index calculation vs. celecoxib (COX-2 SI = 3.66) and zileuton (LOX IC50 = 0.83 µM) as reference standards. Procurement quantity guidance: 50–100 mg for initial screening and dose-response confirmation.

Antimicrobial Adjuvant: MDR Reversal via ABC Transporter Focus

The (Z)-5-(4-chlorobenzylidene) geometry—crystallographically confirmed as essential for AcrAB-TolC efflux pump recognition (Żesławska et al., 2017)—is preserved in the target compound, supporting its evaluation as an antibiotic adjuvant or MDR reversal agent . However, the 2-phenyl-3-benzyl substitution (replacing the 2-piperazinyl of the validated Gram-negative EPI series) increases lipophilicity and eliminates the protonatable amine, suggesting a shift in application from Gram-negative efflux pump inhibition toward Gram-positive MDR reversal or mammalian ABCB1 (P-glycoprotein) modulation for cancer MDR applications. Recommended screening: (1) oxacillin or erythromycin MIC reduction assay in MRSA (Gram-positive) and E. coli TolC-deficient strains; (2) real-time efflux assay in E. aerogenes EA289 for residual EPI activity; (3) calcein-AM accumulation assay in ABCB1-overexpressing cancer cell lines for P-gp modulation. The growing evidence that 5-arylideneimidazolones function as competitive P-gp substrates binding at the verapamil site (Podlewska et al., 2020) supports this repositioning strategy .

Custom Synthesis: Building Block for Imidazolone Libraries

For CROs, custom synthesis providers, and academic medicinal chemistry laboratories, the target compound serves as a strategically advantageous building block for generating focused imidazolone libraries. Its synthetic accessibility via the Erlenmeyer-Plöchl route (2–3 steps, 55–80% yields, no chromatography or transition metals) enables rapid analog generation by varying the benzaldehyde component (position 5), the benzylamine component (position 3), or the benzoyl glycine component (position 2) . This modularity supports systematic SAR exploration across all three diversity vectors. Procurement as a reference standard (25–50 mg, >95% purity by HPLC, with full characterization including 1H NMR, 13C NMR, HRMS, and Z-configuration confirmation by NOESY or X-ray) is recommended before commissioning a 24- to 48-member analog library for kinase, COX-2/LOX, or efflux pump screening.

Application
Selection Property
Validation Focus
Kinase inhibitor lead research (CDC7/DYRK1A)
Unexplored N3-benzyl vector for kinase hinge-region binding
Kinase panel screening and selectivity profiling
Anti-inflammatory pathway screening (COX-2/LOX)
4-Chlorobenzylidene pharmacophore linked to dual inhibition
Enzyme inhibition assays and selectivity index vs. reference standards
Antimicrobial adjuvant / MDR reversal research
Lipophilic 2-phenyl-3-benzyl pattern for Gram-positive/ABCB1 models
MIC reduction and efflux pump modulation endpoints
Imidazolone library synthesis building block
Modular Erlenmeyer-Plöchl synthesis for rapid analog generation
Scalability, purity (HPLC), and structural confirmation (NMR)
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